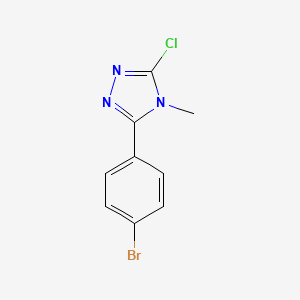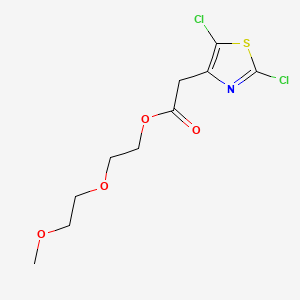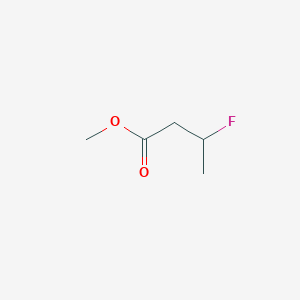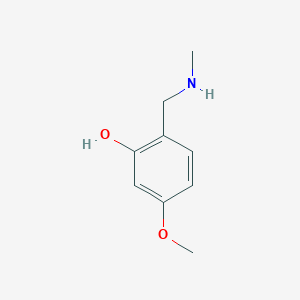
5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide is a chemical compound that features a phenol group substituted with a fluorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide typically involves the introduction of the amino and fluorine groups onto a phenol ring. One common method involves the reaction of 2-fluorophenol with 2-amino-2-methylpropylamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but lacks the fluorine and phenol groups.
2-Fluorophenol: Contains the fluorine and phenol groups but lacks the amino group.
2-Aminothiazole-Based Compounds: Share the amino group but have different core structures.
Uniqueness
5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino and fluorine groups on the phenol ring allows for unique interactions and reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H15BrFNO |
|---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
5-(2-amino-2-methylpropyl)-2-fluorophenol;hydrobromide |
InChI |
InChI=1S/C10H14FNO.BrH/c1-10(2,12)6-7-3-4-8(11)9(13)5-7;/h3-5,13H,6,12H2,1-2H3;1H |
InChI Key |
QSDHXYFBUZDABK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)F)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


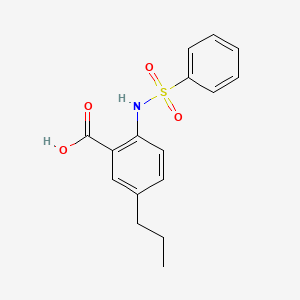
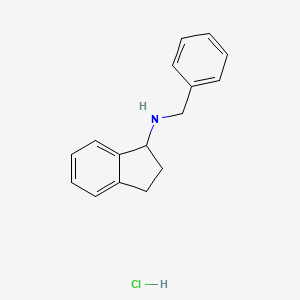
![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)
![7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers](/img/structure/B15317657.png)
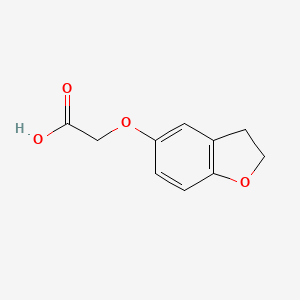
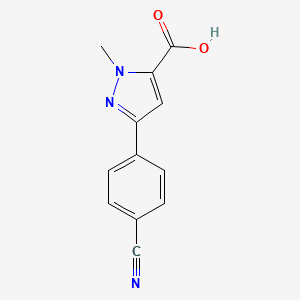
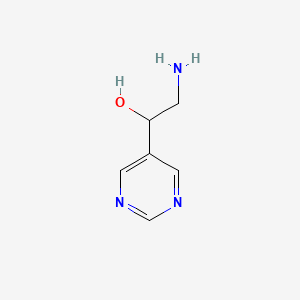
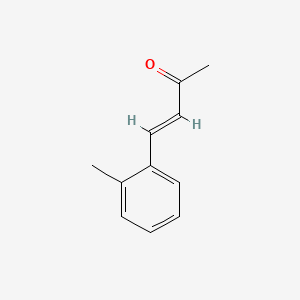
![2-Amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B15317672.png)
